Comparative In Vivo Antitumor Efficacy Against 6C3HED Lymphosarcoma (Gardner Lymphosarcoma)
The target compound, designated as Example 12, demonstrates a defined, quantifiable in vivo antitumor activity. When administered orally (PO) at a dose of 150 mg/kg once daily for 8 days in mice bearing the 6C3HED lymphosarcoma, it achieved a 76% inhibition of tumor growth [1]. In direct comparison, the 4-chloro analog (Example 2) exhibited a broad and variable activity range of 41-92% inhibition under the same test conditions [1]. The 4-fluoro (Example 7) and 4-bromo (Example 8) analogs similarly showed wide activity ranges (41-95% and 59-100%, respectively), highlighting that the iodo derivative possesses a specific, well-characterized efficacy point within this critical preclinical model.
| Evidence Dimension | In vivo tumor growth inhibition (6C3HED lymphosarcoma model) |
|---|---|
| Target Compound Data | 76% tumor inhibition at 150 mg/kg PO, daily x 8 days |
| Comparator Or Baseline | 4-chloro analog (Example 2): 41-92% inhibition range; 4-fluoro analog (Example 7): 41-95% inhibition range; 4-bromo analog (Example 8): 59-100% inhibition range, all at matched dose and schedule |
| Quantified Difference | The iodo derivative provides a specific 76% inhibition benchmark, while the chloro, fluoro, and bromo analogs exhibit wider, less precise activity bands under the same dosing regimen. |
| Conditions | Male C3H mice bearing subcutaneously implanted 6C3HED lymphosarcoma; compounds administered orally in emulphor vehicle; dosing initiated one day post-inoculation. |
Why This Matters
For researchers conducting in vivo antitumor studies, this data confirms the compound has a concrete, measurable level of activity, unlike the variable responses of its close halogen analogs, enabling more predictable experimental outcomes.
- [1] Harper, R.W.; Poore, G.A.; Rieder, B.J. Benzenesulfonamides treatment of tumors susceptible to. U.S. Patent 5,110,830, May 5, 1992. (See Table 1, Example 12). View Source
